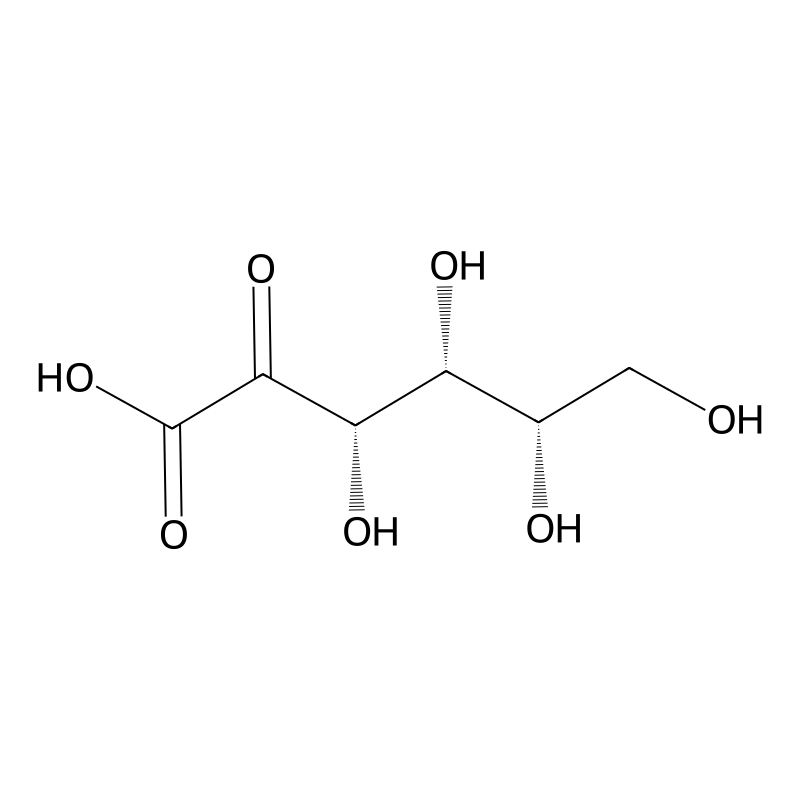

2-Keto-L-gulonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vitamin C Biosynthesis

2-KLG is a precursor to vitamin C (L-ascorbic acid) in some animals and plants. It plays a crucial role in the biosynthetic pathway, acting as an intermediate metabolite. Research explores the enzymes and factors involved in the conversion of 2-KLG to vitamin C, aiming to understand vitamin C production and potential deficiencies. Source: [National Institutes of Health: )]

Metabolic Studies

Researchers utilize 2-KLG to investigate various aspects of metabolism, particularly in bacteria and other microorganisms. They study how 2-KLG is metabolized, interacts with other molecules, and potentially influences various metabolic pathways. This helps understand the overall functioning and complexities of metabolism in specific organisms. Source: [National Center for Biotechnology Information: )]

Enzyme Activity

2-KLG serves as a substrate for specific enzymes involved in carbohydrate metabolism. Studying how enzymes interact with 2-KLG provides insights into their functionality, reaction mechanisms, and potential roles in various biological processes. This knowledge contributes to advancements in biochemistry and understanding enzyme activity. Source: [ScienceDirect: ]

Chemical Synthesis

2-KLG can be used as a starting material for the synthesis of other important molecules. Researchers explore different methods to synthesize and derivatize 2-KLG, aiming to create novel compounds with potential applications in various fields, including medicine and material science. Source: [American Chemical Society: ]

Biomarker Potential

While research is ongoing, some studies suggest that 2-KLG levels might serve as potential biomarkers for specific health conditions or nutrient deficiencies. Investigating the correlation between 2-KLG levels and various health parameters requires further research, but it holds promise for future diagnostic applications. Source: [National Center for Biotechnology Information: )]

2-Keto-L-gulonic acid is a ketoaldonic acid with the molecular formula . It is structurally related to L-gulonic acid and L-idonic acid, functioning as a conjugate acid of 2-dehydro-L-idonic acid. This compound is notable for its role as a direct precursor in the industrial synthesis of vitamin C, making it significant in both biochemical and commercial contexts .

The primary area of research for 2-KLG involves its role in bacterial sorbitol metabolism. Studies have shown that 2-KLG acts as an intermediate metabolite in the pathway where sorbitol is converted to 5-keto-fructose by certain bacteria [, ]. This conversion process utilizes specific enzymes including L-gulonolactone dehydrogenase and 2-keto-L-gulonate reductase [].

Additionally, 2-Keto-L-gulonic acid can undergo oxidation and reduction reactions, contributing to its versatility in synthetic organic chemistry. For instance, the compound can be reduced to produce L-gulonic acid or oxidized to yield other derivatives, depending on the reaction conditions and reagents used .

Biologically, 2-Keto-L-gulonic acid exhibits significant activity as a precursor for vitamin C synthesis. This compound's metabolic pathway involves enzymatic transformations that convert it into ascorbic acid, which is essential for various physiological functions including antioxidant activity and collagen synthesis in humans . Furthermore, studies have indicated that 2-Keto-L-gulonic acid may possess antioxidant properties itself, potentially contributing to cellular protection against oxidative stress .

The synthesis of 2-Keto-L-gulonic acid can be achieved through several methods:

- Fermentation: Utilizing genetically engineered strains of bacteria such as Escherichia coli or Gluconobacter oxydans, which convert sugars like D-sorbitol into 2-Keto-L-gulonic acid through metabolic pathways .

- Chemical Synthesis: Chemical methods include aldol reactions and other organic transformations that yield 2-Keto-L-gulonic acid from simpler precursors .

- Crystallization from Fermentation Broths: The sodium salt of 2-Keto-L-gulonic acid can be crystallized from fermentation solutions, followed by protonation to obtain the free acid in high yields .

- Esterification: This process involves reacting 2-Keto-L-gulonic acid with alcohols under acidic conditions to form esters, which are useful intermediates in further chemical transformations .

The primary application of 2-Keto-L-gulonic acid is in the production of vitamin C. Its role as a precursor allows for efficient industrial synthesis processes that convert it into L-ascorbic acid. Additionally, due to its potential antioxidant properties, it may find applications in food preservation and cosmetic formulations aimed at enhancing skin health .

Moreover, research is ongoing into its use as a dietary supplement due to its health benefits related to antioxidant activity and collagen synthesis support.

Studies have investigated the interactions of 2-Keto-L-gulonic acid with various biological systems. Its conversion pathways have been characterized in metabolic engineering contexts, particularly focusing on how engineered microorganisms can optimize its production from renewable resources . Interaction studies also explore how this compound affects cellular mechanisms related to oxidative stress and its potential protective roles against damage caused by reactive oxygen species.

Several compounds are structurally or functionally similar to 2-Keto-L-gulonic acid:

| Compound Name | Structural Relation | Unique Features |

|---|---|---|

| L-Gulonic Acid | Directly related | Naturally occurring; less reactive than 2-Keto-L-gulonic acid. |

| L-Idonic Acid | Structural isomer | Functions differently in metabolic pathways; less common in commercial applications. |

| 2-Dehydro-L-idonic Acid | Conjugate form | Precursor for other derivatives; involved in different biochemical pathways. |

| Diacetone-2-keto-L-gulonic Acid | Acetylated derivative | Used in specific synthetic applications; more stable than the free acid form. |

The uniqueness of 2-Keto-L-gulonic acid lies in its direct role as a precursor for vitamin C production and its specific reactivity patterns that facilitate various synthetic pathways not shared by its analogs .

XLogP3

UNII

GHS Hazard Statements

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H320 (66.67%): Causes eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant